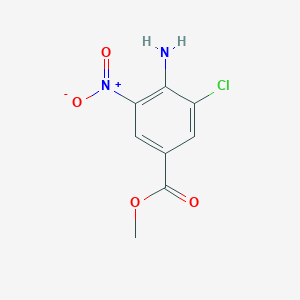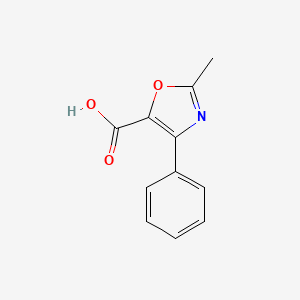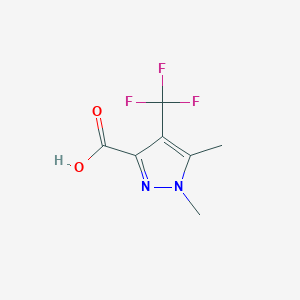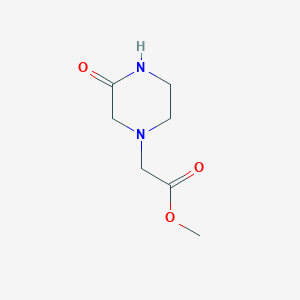
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Vue d'ensemble
Description
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (also known as 3M4-TPM) is a phenylamine derivative that has recently been studied for its potential applications in the field of scientific research. It is a unique compound due to its structure, which consists of a phenyl ring, a methyl group, and a tetrahydropyran ring. This structure makes 3M4-TPM an ideal candidate for a range of research applications.
Applications De Recherche Scientifique
3M4-TPM has recently been studied for its potential applications in the field of scientific research. It has been used as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction, and as a substrate for the synthesis of various organic compounds. It has also been used in the synthesis of peptidomimetics, which are molecules that mimic the structure and activity of peptides. Additionally, 3M4-TPM has been used in the synthesis of novel compounds that can be used in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3M4-TPM is not fully understood. However, it is believed that the tetrahydropyran ring of the molecule is involved in the binding of the molecule to its target. The phenyl ring of the molecule is thought to be involved in the formation of a hydrophobic pocket, which helps the molecule to interact with its target. The methyl group of the molecule is believed to be involved in the stabilization of the molecule in its target environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M4-TPM have not yet been fully explored. However, preliminary studies suggest that the molecule has the potential to interact with a variety of proteins and enzymes, which could lead to the modulation of various biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3M4-TPM for laboratory experiments include its stability, its low cost, and its availability. Additionally, the molecule is relatively easy to synthesize and can be used in a variety of reactions. However, the molecule has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of 3M4-TPM are vast and there are many possible future directions for research. These include further exploration of the molecule’s biochemical and physiological effects, development of novel compounds based on the molecule’s structure, and development of new synthetic methods for the synthesis of the molecule. Additionally, 3M4-TPM could be used in the development of new drugs and therapeutics, as well as in the study of protein-protein interactions. Finally, the molecule could be used in the synthesis of novel materials for use in a variety of applications.
Propriétés
IUPAC Name |
3-methyl-4-(oxan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBCGBIXTCKZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)





![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)
![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)